REACTION_CXSMILES
|
[CH3:1][C:2]([CH:7]([CH3:9])[CH3:8])=[CH:3][C:4](Cl)=[O:5].C[CH:11](C)[C:12](=[O:14])C.[H-].[Na+]>COCCOCCOC>[CH3:1][C:2]([CH:7]([CH3:9])[CH3:8])=[CH:3][C:4]([O:14][CH2:12][CH3:11])=[O:5] |f:2.3|
|
Name
|
3,4-dimethyl-2-pentenoyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CC(=O)Cl)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C)=O)C
|
Name
|
triethylphosphonoacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
Wittig reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C)=O)C
|
Name
|
triethylphosphonoacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C)=O)C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred, suitably for about half an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the Wittig reaction
|
Type
|
CUSTOM
|
Details
|
to equilibrate with room temperature
|
Type
|
ADDITION
|
Details
|
after completion of the addition
|
Type
|
CUSTOM
|
Details
|
remaining at ambient temperature from between 2 to 5 hours
|
Duration
|
3.5 (± 1.5) h
|
Type
|
CUSTOM
|
Details
|
carefully quenched with a large excess of water
|
Type
|
EXTRACTION
|
Details
|
the reaction product extracted
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC(=O)OCC)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([CH:7]([CH3:9])[CH3:8])=[CH:3][C:4](Cl)=[O:5].C[CH:11](C)[C:12](=[O:14])C.[H-].[Na+]>COCCOCCOC>[CH3:1][C:2]([CH:7]([CH3:9])[CH3:8])=[CH:3][C:4]([O:14][CH2:12][CH3:11])=[O:5] |f:2.3|
|
Name
|
3,4-dimethyl-2-pentenoyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CC(=O)Cl)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C)=O)C
|
Name
|
triethylphosphonoacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
Wittig reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C)=O)C
|
Name
|
triethylphosphonoacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C)=O)C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred, suitably for about half an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the Wittig reaction
|
Type
|
CUSTOM
|
Details
|
to equilibrate with room temperature
|
Type
|
ADDITION
|
Details
|
after completion of the addition
|
Type
|
CUSTOM
|
Details
|
remaining at ambient temperature from between 2 to 5 hours
|
Duration
|
3.5 (± 1.5) h
|
Type
|
CUSTOM
|
Details
|
carefully quenched with a large excess of water
|
Type
|
EXTRACTION
|
Details
|
the reaction product extracted
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC(=O)OCC)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |